![molecular formula C17H20N6O2 B2602438 2,5-二甲基-N-((6-(吡咯烷-1-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)呋喃-3-甲酰胺 CAS No. 2034600-01-4](/img/structure/B2602438.png)

2,5-二甲基-N-((6-(吡咯烷-1-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

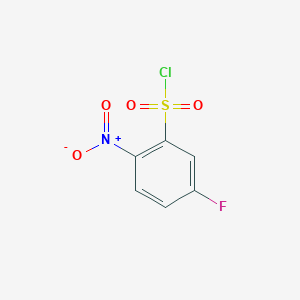

The compound contains several functional groups and rings, including a pyrrolidine ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, and a furan ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry . The [1,2,4]triazolo[4,3-b]pyridazine is a fused heterocyclic system, and furan is a five-membered aromatic ring containing an oxygen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, the [1,2,4]triazolo[4,3-b]pyridazine ring, and the furan ring in separate steps, followed by their connection via appropriate functional groups . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings would likely result in a rigid structure. The exact three-dimensional shape would depend on the specific arrangement of the substituents on the rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and rings. The pyrrolidine ring, for example, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for drug-target interactions. This compound could be investigated for its potential as a lead structure in the development of new therapeutic agents.

Biological Activity Profiling

Due to the presence of the pyrrolidine ring, this compound may exhibit a range of biological activities. Stereochemical groups, such as those present in this compound, have been shown to benefit the activity of new series of compounds, such as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which are involved in autoimmune diseases . Research could focus on the structure-activity relationship (SAR) to optimize its biological profile.

Pharmacokinetic Modification

Compounds with the pyrrolidine moiety have been modified to improve their pharmacokinetic profiles, such as selective androgen receptor modulators (SARMs) . This compound could be a candidate for modification to enhance its absorption, distribution, metabolism, and excretion (ADME) properties, making it more effective as a drug.

Antimicrobial Potential

The triazolo and pyridazin rings in the compound’s structure suggest it may have antimicrobial properties. Similar structures have shown significant activity against various pathogens, and this compound could be synthesized and tested for its efficacy against bacteria and viruses .

Cancer Research

Compounds containing pyrazolo and pyridazin rings, similar to those in this compound, have been found to exhibit inhibitory activity against certain cancer cell lines . This compound could be part of a study to explore its potential as an anticancer agent, focusing on its ability to inhibit tumor growth and proliferation.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in this compound makes it an interesting candidate for stereoselective synthesis. Different stereoisomers can lead to different biological profiles due to the varying binding modes to enantioselective proteins . Research could explore the synthesis of various stereoisomers and their biological implications.

作用机制

Target of action

Compounds containing pyrrolidine rings are known to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of action

Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

Compounds with similar structures have shown inhibitory activity against various diseases .

Action environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

安全和危害

未来方向

属性

IUPAC Name |

2,5-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-11-9-13(12(2)25-11)17(24)18-10-16-20-19-14-5-6-15(21-23(14)16)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVFCVBITISLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)

![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)